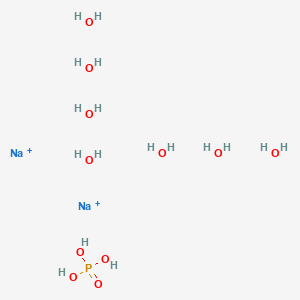
Disodium phosphoric acid heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium phosphoric acid heptahydrate, also known as disodium hydrogen phosphate heptahydrate, is an inorganic compound with the chemical formula Na₂HPO₄·7H₂O. It is one of several sodium phosphates and is known for its white crystalline appearance and water solubility. This compound is commonly used in various industrial and scientific applications due to its buffering and pH-adjusting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium phosphoric acid heptahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ] This reaction produces disodium hydrogen phosphate, which can then be crystallized to obtain the heptahydrate form by controlling the hydration level .
Industrial Production Methods: Industrially, this compound is produced in a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide to form disodium hydrogen phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] The heptahydrate form is then obtained by crystallization .
Chemical Reactions Analysis
Types of Reactions: Disodium phosphoric acid heptahydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form monosodium phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphoric acid and sodium hydroxide.
Buffering: Acts as a buffer in solutions to maintain pH levels.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid or sulfuric acid.
Bases: Reacts with sodium hydroxide or potassium hydroxide.
Conditions: Typically, these reactions occur in aqueous solutions at room temperature.
Major Products:
Monosodium phosphate: Formed by partial neutralization.
Phosphoric acid: Formed by complete hydrolysis.
Scientific Research Applications
Disodium phosphoric acid heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.
Biology: Employed in biological research to maintain pH in cell culture media and other biological solutions.
Medicine: Utilized as a saline laxative to clean the bowel before a colonoscopy.
Mechanism of Action
The primary mechanism of action of disodium phosphoric acid heptahydrate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing acids and bases. In biological systems, it helps regulate the pH of bodily fluids and cellular environments. In medicine, it works as an osmotic laxative by increasing the amount of solute in the intestinal lumen, creating an osmotic gradient that draws water into the lumen, thereby increasing fecal water content and promoting bowel movement .
Comparison with Similar Compounds
Disodium phosphoric acid heptahydrate is one of several sodium phosphates. Similar compounds include:
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different buffering capacities.
Trisodium phosphate (Na₃PO₄): More alkaline and used in heavy-duty cleaning agents.
Dipotassium phosphate (K₂HPO₄): Similar buffering properties but with potassium instead of sodium.
Diammonium phosphate ((NH₄)₂HPO₄): Used in fertilizers and fire retardants.
This compound is unique due to its specific hydration level and buffering capacity, making it suitable for applications requiring precise pH control .
Properties
Molecular Formula |
H17Na2O11P+2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
disodium;phosphoric acid;heptahydrate |
InChI |
InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;; |
InChI Key |
PYLIXCKOHOHGKQ-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.OP(=O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















